molecular formula C11H20Cl3N3O B2397186 (3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride CAS No. 2044705-58-8

(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride

Cat. No.: B2397186
CAS No.: 2044705-58-8
M. Wt: 316.65
InChI Key: RXEVHGVIEIURNF-UWIDVKDSSA-N
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Description

“(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride” is a novel nucleoside analog . It bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . This compound is a useful intermediate for the synthesis of various bioactive molecules .


Synthesis Analysis

The synthesis of this compound involves a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl- (2‘ S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N - (benzyl)- N - (methoxymethyl)- N - (trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The nucleobases are linked to the nitrogen of the O -Cbz diprotected iminosugar 4 by a 1-oxoethane-1,2-diyl group .


Chemical Reactions Analysis

The key step of the synthesis involved a stereoselective cyclization of acyclic intermediates leading to iminosugars . Moreover, the benzyl carbonate protecting group was used to obtain easy to handle compounds and avoid deprotection of nucleobases occurring under basic conditions .

Future Directions

The future directions for this compound involve the preparation of short oligonucleotide sequences. Both hydroxy functionalities of the iminosugar were orthogonally protected as benzyl carbonate and dimethoxytrityl ether, respectively . Then, exploiting selective orthogonal deprotections and subsequent use of the phosphoramidite method, a dimer phosphite was synthesized, verifying the possibility of building oligomeric structures displaying these novel nucleoside analogs .

Properties

IUPAC Name

(3R,4R)-4-[methyl(pyridin-4-ylmethyl)amino]pyrrolidin-3-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-14(10-6-13-7-11(10)15)8-9-2-4-12-5-3-9;;;/h2-5,10-11,13,15H,6-8H2,1H3;3*1H/t10-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEVHGVIEIURNF-UWIDVKDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C2CNCC2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=NC=C1)[C@@H]2CNC[C@H]2O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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